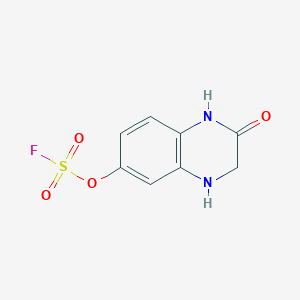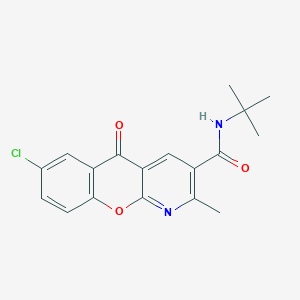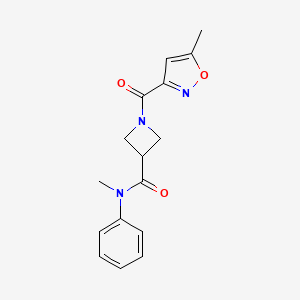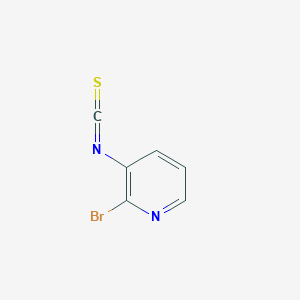
6-氟-5-硝基异喹啉
描述
6-Fluoro-5-nitroisoquinoline is a laboratory chemical used for scientific research and development . It is a compound with the molecular formula C9H5FN2O2 .
Synthesis Analysis
Fluorinated isoquinolines, such as 6-Fluoro-5-nitroisoquinoline, have been synthesized using a variety of methods. These include noncatalyzed and transition metal catalyzed synthetic approaches to assemble isoquinoline derivatives that are ring-fluorinated . The synthesis of these compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .Molecular Structure Analysis
The molecular structure of 6-Fluoro-5-nitroisoquinoline is characterized by a molecular weight of 192.15 g/mol . The InChI code for this compound is not available .科学研究应用
抗疟药合成
6-氟-5-硝基异喹啉已在抗疟药合成中得到探索。例如,O’Neill、Storr 和 Park (1998) 使用 6-氟-5-硝基异喹啉作为中间体,研究了抗疟化合物 5-氟伯奎宁的合成。该合成涉及多个步骤,包括 Skraup 反应,以生成所需的抗疟剂 (O’Neill, Storr, & Park, 1998)。
缺氧选择性成像和前药
Rajapakse 等人 (2013) 描述了在检测实体瘤中的缺氧细胞时使用 6-硝基喹啉(一种与 6-氟-5-硝基异喹啉相关的化合物)。这项研究突出了硝基芳基化合物(如 6-氟-5-硝基异喹啉)在设计缺氧选择性成像剂和前药中的潜力 (Rajapakse 等人,2013)。
用于 PET 成像的放射氟化
Collier 等人 (2017) 和 Hopewell 等人 (2019) 对 6-氟-5-硝基异喹啉衍生物的放射氟化进行了研究,用于阿尔茨海默病相关的大脑神经原纤维缠结的正电子发射断层扫描 (PET) 成像。这些研究对于神经病学诊断工具的开发具有重要意义 (Collier 等人,2017); (Hopewell 等人,2019)。
抗菌特性
Al-Hiari 等人 (2007) 和 Al-Trawneh 等人 (2010) 探索了 8-硝基氟喹诺酮衍生物和氟喹诺酮的抗菌特性,它们在结构上与 6-氟-5-硝基异喹啉相关。这些化合物对各种细菌菌株表现出有希望的抗菌活性,突出了 6-氟-5-硝基异喹啉衍生物在抗菌研究中的潜力 (Al-Hiari 等人,2007); (Al-Trawneh 等人,2010)。
有机合成和化学
在有机化学领域,Achmatowicz 等人 (2008) 描述了硝基杂芳基的替代亲核取代,包括 6-氟-5-硝基异喹啉,说明了其在合成有机化学中的作用 (Achmatowicz 等人,2008)。
安全和危害
作用机制
Mode of Action
It is known that fluorinated isoquinolines, a class of compounds to which 6-fluoro-5-nitroisoquinoline belongs, have unique characteristics such as biological activities and light-emitting properties . These properties suggest that the compound may interact with its targets in a specific manner, leading to changes in cellular processes.
Biochemical Pathways
Fluorinated isoquinolines are known to exhibit various bioactivities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the biological activities associated with fluorinated isoquinolines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
属性
IUPAC Name |
6-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEFZZDPYSVNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2917881.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2917883.png)


![N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2917886.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2917888.png)


![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)
